molecular formula C34H52O6 B13802059 3-O-Succinyl-ursolic acid

3-O-Succinyl-ursolic acid

Cat. No.: B13802059
M. Wt: 556.8 g/mol
InChI Key: CLXXRDCPKAFZFM-NLNDANQGSA-N
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Description

3-O-Succinyl-ursolic acid is a derivative of ursolic acid, a pentacyclic triterpenoid found in various plants. Ursolic acid is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties . The modification of ursolic acid to form this compound aims to enhance its solubility and bioavailability, making it more effective for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Succinyl-ursolic acid typically involves the esterification of ursolic acid at the C-3 position. One common method includes the reaction of ursolic acid with succinic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using less toxic solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-O-Succinyl-ursolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-O-Succinyl-ursolic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-O-Succinyl-ursolic acid stands out due to its enhanced solubility and bioavailability, making it more effective for various applications compared to its parent compound and other similar triterpenoids .

Properties

Molecular Formula

C34H52O6

Molecular Weight

556.8 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(3-carboxypropanoyloxy)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C34H52O6/c1-20-12-17-34(29(38)39)19-18-32(6)22(28(34)21(20)2)8-9-24-31(5)15-14-25(40-27(37)11-10-26(35)36)30(3,4)23(31)13-16-33(24,32)7/h8,20-21,23-25,28H,9-19H2,1-7H3,(H,35,36)(H,38,39)/t20-,21+,23+,24-,25+,28+,31+,32-,33-,34+/m1/s1

InChI Key

CLXXRDCPKAFZFM-NLNDANQGSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

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